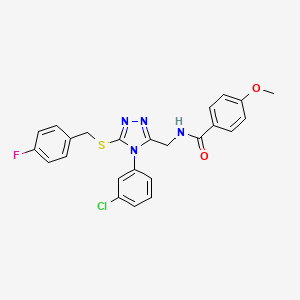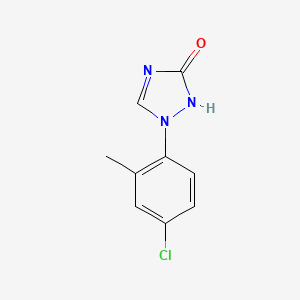![molecular formula C8H11BrCl2N2 B2867867 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride CAS No. 2126177-76-0](/img/structure/B2867867.png)
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride is a brominated heterocyclic aromatic organic compound. It is a derivative of cyclopenta[b]pyridine, featuring a bromine atom at the 3-position and an amine group at the 7-position, with dihydrochloride as the counter ion. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
Synthetic Routes and Reaction Conditions:
Multicomponent Synthesis: One common synthetic route involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This method produces 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which can then be further brominated to obtain the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves optimizing the multicomponent synthesis process for large-scale production. This includes the use of continuous flow reactors, improved catalysts, and efficient separation techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common. For example, the bromine atom can be substituted with other nucleophiles using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral conditions.
Reduction: LiAlH₄, H₂ with a catalyst (e.g., palladium on carbon), in anhydrous ether or THF.
Substitution: NaI, acetone, or other suitable solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound, such as the corresponding amine or alcohol derivatives.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize novel therapeutic agents targeting various diseases, including cancer and neurological disorders.
Industry: In the chemical industry, it is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable for developing new materials with specific properties.
作用机制
The mechanism by which 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
相似化合物的比较
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride: This compound lacks the bromine atom present in 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride.
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique chemical properties and reactivity compared to its chloro- and iodo- counterparts. This can lead to differences in biological activity and industrial applications.
属性
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-6-3-5-1-2-7(10)8(5)11-4-6;;/h3-4,7H,1-2,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPIUUKSVGXJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC(=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
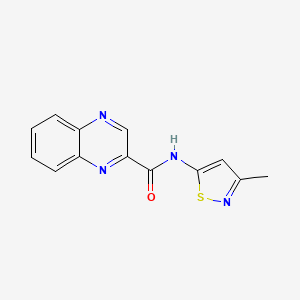
![Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate](/img/structure/B2867785.png)
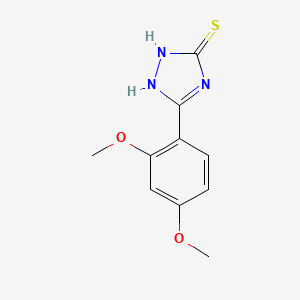

![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2867790.png)
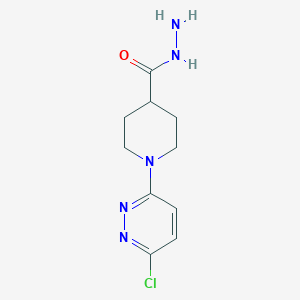
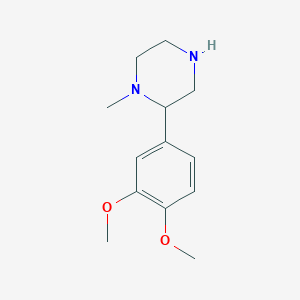
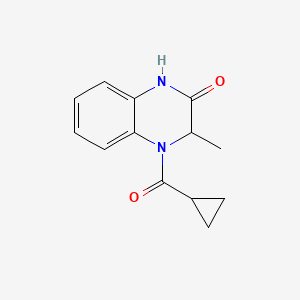
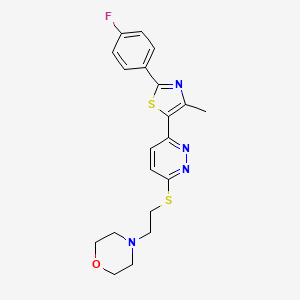
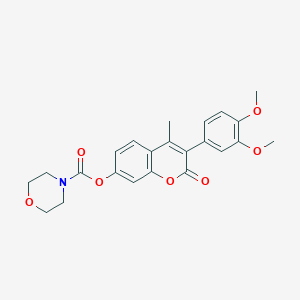
![1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine](/img/structure/B2867804.png)

